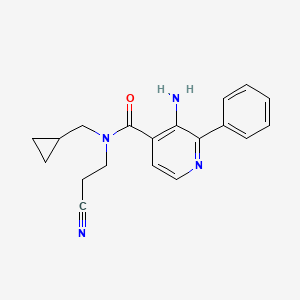![molecular formula C19H15N5O B6624888 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BPA is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
BPA inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to the inhibition of various cellular processes. BPA has been shown to inhibit the activity of several protein kinases, including c-Src, c-Abl, and EGFR.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects. BPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BPA has been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPA has several advantages for lab experiments. BPA is a potent inhibitor of protein kinases, making it a useful tool for studying the role of protein kinases in various cellular processes. BPA is also relatively easy to synthesize, making it readily available for research purposes. However, BPA has some limitations for lab experiments. BPA has poor solubility in water, which can make it difficult to use in certain assays. In addition, BPA has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on BPA. One direction is to study the pharmacokinetics and toxicity of BPA in vivo, which will be important for the development of BPA as a potential cancer therapy. Another direction is to study the structure-activity relationship of BPA, which will help to identify more potent and selective inhibitors of protein kinases. Finally, BPA can be used as a tool for studying the role of protein kinases in various diseases, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
BPA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most common method for synthesizing BPA is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-5-nitropyrimidine with 2-(1H-benzimidazol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields BPA with a purity of over 95%.
Aplicaciones Científicas De Investigación
BPA has been widely used in scientific research due to its potential applications in drug discovery and development. BPA has been shown to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-18(9-13-10-20-12-21-11-13)22-15-6-2-1-5-14(15)19-23-16-7-3-4-8-17(16)24-19/h1-8,10-12H,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAWVLGAXUICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624811.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)

![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6624891.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)
